Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride
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Overview
Description
Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride: is a synthetic compound belonging to the class of palladium porphyrins. It is characterized by its molecular formula C44H36Cl4N8Pd and a molecular weight of 925.04 g/mol .
Mechanism of Action
Target of Action
It is known that porphyrin compounds often interact with various cellular components, including proteins and nucleic acids .
Mode of Action
Porphyrin compounds are known for their ability to intercalate into DNA and RNA structures, disrupting normal cellular functions
Biochemical Pathways
Porphyrin compounds are known to be involved in a variety of biological processes, including oxygen transport and photosynthesis
Pharmacokinetics
As a synthetic porphyrin, it is expected to have unique pharmacokinetic properties that may influence its bioavailability .
Result of Action
Porphyrin compounds are known to cause cellular damage when they intercalate into dna and rna structures .
Action Environment
The action, efficacy, and stability of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature and protected from light , suggesting that light and temperature could affect its stability and activity.
Biochemical Analysis
Biochemical Properties
Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride plays a significant role in biochemical reactions. It is used as a model for heme, which is crucial for the function of hemoglobin and myoglobin . The compound interacts with various enzymes and proteins, mimicking the behavior of natural heme. For instance, it binds to metalloproteins, allowing researchers to study the structure and function of these proteins in detail . The nature of these interactions is primarily based on the metal-binding properties of the compound, which allows it to form stable complexes with proteins and enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used in photodynamic therapy (PDT) to induce cell death through the generation of reactive oxygen species in targeted tumor cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. The compound forms stable complexes with metalloproteins, mimicking the behavior of natural heme . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at room temperature and protected from light . Its activity may degrade over extended periods, leading to reduced efficacy in biochemical assays . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively mimic the behavior of natural heme without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the heme biosynthesis and degradation pathways . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . For example, it can inhibit or activate enzymes involved in oxidative stress response, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, particularly in the context of photodynamic therapy .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, it can accumulate in mitochondria, where it can induce oxidative stress and cell death . The subcellular localization of the compound is crucial for its activity and function in biochemical assays and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride involves the reaction of palladium salts with meso-Tetra(N-Methyl-4-Pyridyl) Porphine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the principles of large-scale chemical manufacturing, including the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where ligands in the porphyrin ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to achieve substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium species, while reduction may produce lower oxidation state species .
Scientific Research Applications
Chemistry: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes .
Biology: In biological research, this compound is used for studying metalloproteins and enzyme mimetics due to its ability to mimic the active sites of certain enzymes .
Industry: In industrial settings, this compound is used in the development of sensors and other analytical devices due to its unique electronic properties .
Comparison with Similar Compounds
- Pt(II) meso-Tetraphenylporphine
- Fe(III) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Pentachloride
- Pd(II) meso-Tetra(pentafluorophenyl)porphine
Uniqueness: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is unique due to its specific electronic properties and ability to participate in a wide range of chemical reactions. Its palladium center provides distinct catalytic capabilities compared to other metal porphyrins, making it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKDYGBACGOPL-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl4N8Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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